2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the pyrimidine group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and efficiency in the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the pyrimidine group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propanone
- 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)butanone
Uniqueness
Compared to similar compounds, 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-22-14-15(16-5-2-3-6-17(16)22)13-18(25)23-9-11-24(12-10-23)19-20-7-4-8-21-19/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMGEMUXDAIWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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